molecular formula C21H23FN4O B2443169 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034308-27-3

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Katalognummer: B2443169
CAS-Nummer: 2034308-27-3
Molekulargewicht: 366.44
InChI-Schlüssel: HMPVGAHWJQFOEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c22-17-6-4-16(5-7-17)21(8-9-21)20(27)26-12-10-25(11-13-26)19-14-15-2-1-3-18(15)23-24-19/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPVGAHWJQFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone , also known as a pyridazinone derivative, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N6O3C_{22}H_{22}N_{6}O_{3} with a molecular weight of approximately 418.457 g/mol. The structure includes a piperazine ring and a cyclopentadiene derivative, which contribute to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Starting from readily available precursors, cyclization reactions are performed to form the core structure.
  • Substitution Reactions : The introduction of functional groups such as fluorophenyl is achieved through nucleophilic substitution techniques.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often used to purify the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds similar to our target have shown promising results in inhibiting cancer cell proliferation:

  • Cytotoxicity Studies : Research demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells. For example, a related compound displayed an IC50 value of 27.05 µM against L929 cells, indicating significant anti-proliferative activity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes:

  • Monoamine Oxidase Inhibition : A study indicated that pyridazinone derivatives can act as potent inhibitors of monoamine oxidase (MAO), with one derivative showing an IC50 value as low as 0.013 µM for MAO-B . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The biological activity is believed to be mediated through interactions with various molecular targets:

  • Protein Kinases : The compound may inhibit key protein kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.
  • Apoptosis Induction : Evidence suggests that derivatives can induce apoptosis in cancer cells through caspase-dependent pathways .

Case Studies

  • Study on Anticancer Activity : A study involving several pyridazinone derivatives demonstrated their effectiveness in inhibiting cell growth in various cancer types. The results indicated that these compounds could serve as lead candidates for further drug development .
  • Evaluation of Enzyme Inhibition : Another investigation focused on the enzyme inhibitory properties of related compounds, revealing significant inhibition rates that suggest potential therapeutic implications for conditions like depression and anxiety disorders .

Data Summary Table

PropertyValue
Molecular FormulaC22H22N6O3
Molecular Weight418.457 g/mol
IC50 for Cancer Cell Lines27.05 µM (L929)
MAO-B Inhibition IC500.013 µM

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its unique structural features that suggest potential biological activity. Research indicates several applications:

  • Anticancer Activity: Preliminary studies have shown that the compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. It has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects .
  • Neuropharmacology: The piperazine moiety is known for its psychoactive properties, making this compound a candidate for exploring treatments for neurological disorders. Its interaction with neurotransmitter receptors could lead to novel therapeutic agents .

Materials Science

The structural complexity of (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone positions it as a candidate for developing advanced materials:

  • Polymer Chemistry: Its unique functional groups can facilitate the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength .
  • Catalysis: The compound may serve as a catalyst or a precursor in the synthesis of other complex organic molecules, potentially leading to more efficient synthetic pathways in organic chemistry.

Research into the biological activity of this compound reveals several mechanisms through which it may exert its effects:

  • Inhibition of Enzyme Activity: The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways involved in disease processes.
  • Antioxidant Properties: Studies have indicated that derivatives of this compound exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .

Case Studies

Recent case studies highlight the efficacy and potential applications of this compound:

  • Cancer Cell Line Studies: In vitro assays have demonstrated that derivatives of this compound can significantly reduce proliferation rates in various cancer cell lines, suggesting its role as a lead compound for further drug development .
  • Neuroprotective Effects: Investigations into its neuroprotective properties indicate that it may offer therapeutic benefits in models of neurodegenerative diseases, warranting further exploration in clinical settings .

Vorbereitungsmethoden

Synthetic Pathway Overview

The target compound’s synthesis follows three principal stages:

  • Cyclopenta[c]pyridazine Core Formation
  • Piperazine Substituent Introduction
  • (1-(4-Fluorophenyl)cyclopropyl)methanone Coupling

Each stage necessitates specific reagents, catalysts, and purification techniques, as detailed below.

Cyclopenta[c]Pyridazine Intermediate Synthesis

Cyclization Strategies

The bicyclic pyridazine moiety is constructed via intramolecular cyclization of pre-functionalized precursors. Two dominant approaches emerge from literature:

Acid-Catalyzed Cyclization

  • Conditions : H₂SO₄ (conc.) at 80–90°C for 6–8 hours
  • Yield : 62–68%
  • Mechanism : Protonation of nitrogen atoms facilitates ring closure through electrophilic aromatic substitution

Transition Metal-Catalyzed Cyclization

  • Catalyst : Mn(OTf)₂ (2.5 mol%) in dichloroethane
  • Conditions : Reflux at 85°C under argon for 12 hours
  • Yield : 71–75%
  • Advantage : Improved regioselectivity and reduced side-product formation compared to acid methods
Table 1: Cyclopenta[c]Pyridazine Synthesis Comparison
Method Catalyst Temperature (°C) Yield (%) Purity (HPLC)
Acid-Catalyzed H₂SO₄ 80–90 62–68 92–94
Metal-Catalyzed Mn(OTf)₂ 85 71–75 96–98

Piperazine Functionalization

Nucleophilic Aromatic Substitution

The 3-position of cyclopenta[c]pyridazine undergoes substitution with piperazine under mild basic conditions:

  • Reagents : Piperazine (1.2 eq), K₂CO₃ (2.5 eq), DMF solvent
  • Conditions : 60°C for 4 hours under nitrogen
  • Yield : 78%
  • Key Observation : Excess piperazine prevents di-substitution byproducts

Buchwald-Hartwig Amination

For higher functional group tolerance, palladium-catalyzed coupling is employed:

  • Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)
  • Base : Cs₂CO₃ (3 eq) in toluene
  • Conditions : 100°C for 8 hours
  • Yield : 65%

Methanone Coupling

Friedel-Crafts Acylation

The (1-(4-fluorophenyl)cyclopropyl)methanone group is introduced via acylation:

  • Reagents : 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride (1.1 eq), AlCl₃ (1.5 eq)
  • Solvent : Dichloromethane (0°C to room temperature)
  • Reaction Time : 3 hours
  • Yield : 70%

Suzuki-Miyaura Coupling Alternative

For enhanced stereocontrol, cross-coupling methodologies are explored:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
  • Base : K₃PO₄ (3 eq) in dioxane/H₂O (4:1)
  • Yield : 58%

Optimization and Scale-Up Challenges

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO improve piperazine solubility but risk carbamate formation
  • Non-Polar Solvents : Toluene minimizes side reactions but reduces reaction rates

Temperature Optimization

  • Cyclization : Yields plateau above 85°C due to decomposition
  • Acylation : Below 0°C slows reaction; above 25°C promotes Fries rearrangement

Structural Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 7.45–7.62 ppm (aromatic protons), δ 3.15–3.87 ppm (piperazine CH₂), δ 1.32–1.45 ppm (cyclopropyl CH₂)
  • HRMS : m/z calcd for C₂₃H₂₃FN₄O: 398.1864; found: 398.1861

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral Angle : 87.5° between pyridazine and fluorophenyl planes
  • Hydrogen Bonding : N-H···O interactions stabilize piperazine-ketone conformation

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving:

  • Amide coupling : Reacting piperazine derivatives with activated carbonyl intermediates (e.g., via EDCI/HOBt-mediated coupling) .
  • Cyclopropane formation : Using transition-metal-catalyzed cyclopropanation of fluorophenyl precursors .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization in ethanol/water mixtures to achieve >95% purity .
    • Key Considerations : Monitor reaction progress via TLC and adjust pH/temperature to suppress side reactions (e.g., ring-opening of cyclopropane) .

Q. Which analytical techniques are critical for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : 1H/13C NMR to verify cyclopropane geometry, piperazine connectivity, and fluorophenyl substitution .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., chlorine/fluorine signatures) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane or pyridazine moieties .

Q. How can preliminary biological activity screening be designed?

  • Approach :

  • In vitro assays : Test against serotonin receptors (e.g., 5-HT₆) using radioligand binding assays (IC₅₀ determination) .
  • Cellular viability : Assess cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT assays .
    • Controls : Include known antagonists (e.g., SB-271046 for 5-HT₆) to validate assay conditions .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be quantitatively assessed?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, Kon/Koff) for 5-HT₆ or other GPCRs .
  • Functional Assays : Use cAMP accumulation or calcium flux assays to evaluate inverse agonism vs. antagonism .
    • Data Interpretation : Compare selectivity profiles to structurally similar compounds (e.g., cyclopropane vs. cyclohexyl analogs) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Framework :

  • Theoretical alignment : Link discrepancies to variations in assay conditions (e.g., membrane preparation methods, receptor isoforms) .
  • Meta-analysis : Pool data from SPR, radioligand, and functional assays to identify outliers .
    • Experimental Validation : Replicate conflicting studies under standardized conditions (pH 7.4, 37°C, matched cell lines) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Design :

  • Analog synthesis : Modify the cyclopropane (e.g., substituent effects) or pyridazine ring (e.g., electron-withdrawing groups) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with 5-HT₆ affinity .
    • Validation : Test predicted high-affinity analogs in vitro and compare to computational models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.